Chorismic acid barium salt
Overview
Description
Chorismic acid barium salt is a chemical compound with the molecular formula C10H8BaO6. It is an intermediate in the biosynthesis of aromatic amino acids via the shikimate pathway. This compound is derived from chorismic acid, which is a precursor for several important biological compounds such as tyrosine, phenylalanine, indole, ubiquinone, 2,3-dihydroxybenzoic acid, and para-aminobenzoate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Chorismic acid barium salt can be synthesized from chorismic acid, which is obtained from Enterobacter aerogenes. The synthesis involves the reaction of chorismic acid with barium hydroxide under controlled conditions to form the barium salt .
Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using genetically modified microorganisms that produce chorismic acid. This is followed by chemical conversion to the barium salt form. The process requires precise control of pH, temperature, and other reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Chorismic acid barium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions include derivatives of chorismic acid, such as prephenic acid and other aromatic compounds .
Scientific Research Applications
Chorismic acid barium salt has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various aromatic compounds.
Biology: It plays a crucial role in the study of the shikimate pathway and the biosynthesis of aromatic amino acids.
Medicine: It is used in the research of antibiotics and other pharmaceuticals.
Industry: It is utilized in the production of fine chemicals and as a catalyst in various industrial processes
Mechanism of Action
Chorismic acid barium salt exerts its effects through its role as an intermediate in the shikimate pathway. This pathway is essential for the biosynthesis of aromatic amino acids in microorganisms and plants. The compound interacts with various enzymes, including chorismate synthase and chorismate mutase, to facilitate the conversion of shikimate to chorismate and subsequently to other aromatic compounds .
Comparison with Similar Compounds
Prephenic Acid Barium Salt: Another intermediate in the shikimate pathway.
Shikimic Acid: A precursor in the same pathway.
3-Dehydroshikimic Acid: Another intermediate in the biosynthesis of aromatic amino acids.
Uniqueness: Chorismic acid barium salt is unique due to its specific role as a branching point in the shikimate pathway, leading to the biosynthesis of multiple aromatic compounds. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Properties
IUPAC Name |
barium(2+);(3R,4R)-3-(1-carboxylatoethenoxy)-4-hydroxycyclohexa-1,5-diene-1-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6.Ba/c1-5(9(12)13)16-8-4-6(10(14)15)2-3-7(8)11;/h2-4,7-8,11H,1H2,(H,12,13)(H,14,15);/q;+2/p-2/t7-,8-;/m1./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZEDEBJYKXCJNO-SCLLHFNJSA-L | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C(=O)[O-])OC1C=C(C=CC1O)C(=O)[O-].[Ba+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C(C(=O)[O-])O[C@@H]1C=C(C=C[C@H]1O)C(=O)[O-].[Ba+2] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BaO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.49 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55508-12-8 | |
Record name | Chorismic acid barium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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